molecular formula C13H32O4Si3 B1329275 (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane CAS No. 7422-52-8

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane

Cat. No. B1329275
CAS RN: 7422-52-8
M. Wt: 336.65 g/mol
InChI Key: YSIQPJVFCSCUMU-UHFFFAOYSA-N
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Description

“(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” is an important chemical intermediate for the synthesis of organic silicone compounds. It can be used for the preparation of paints & coatings, sealants & adhesives, conductive films, and resins .


Molecular Structure Analysis

The molecular formula of “(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” is C13H32O4Si3 .


Chemical Reactions Analysis

“(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” can perform a subsequent tandem coupling reaction with functional molecules after a surface-triggered ring-opening reaction . This allows for a one-pot self-assembly route on nanostructures .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” is 336.65 g/mol . It is a liquid at room temperature . The boiling point is 96°C at 0.5 mmHg, and the density is 0.910 g/mL . The refractive index at 20°C is not specified .

Scientific Research Applications

  • Organofunctional Disiloxanes Synthesis : This compound is used in synthesizing novel organofunctional disiloxanes by reacting with aromatic amino compounds, influencing the structure of the resulting compounds (Harabagiu et al., 1995).

  • Development of Solid Polymer Electrolytes : It plays a crucial role in developing polysiloxane-based solid polymer electrolytes for electrochemical devices. These electrolytes exhibit high ionic conductivity and electrochemical stability, making them suitable for applications like electrochromic devices (Deka et al., 2019).

  • Polysiloxane Oligomers for Improved Polyurethane Performance : This compound is integral in synthesizing bis(methoxyl hydroxyl)-functionalized polysiloxanes, which are used to enhance the performance of waterborne polyurethanes (Zhu et al., 2005).

  • Dielectric Elastomers Actuation : It is used in modifying high permittivity additives for polysiloxane elastomers, improving their permittivity and actuation strains in dielectric elastomers, a type of electroactive polymer (Gale et al., 2020).

  • Epoxy/Anhydride Networks Modification : The compound is used for synthesizing epoxylanhydride oligomers with trialkoxysilane groups, improving materials' abrasion resistance and adhesion to glass surfaces (Mauri et al., 2000).

  • Cationic Trisiloxane Surfactants Synthesis : It is utilized in synthesizing cationic trisiloxane surfactants with varying siloxane hydrophobic groups. These surfactants exhibit excellent surface activity and are used in studying aggregation behavior in aqueous solutions (Tan et al., 2018).

  • Enzyme Immobilization : This compound is used in the synthesis of bifunctional periodic mesoporous organosilicas for enzyme immobilization, providing an efficient covalent immobilization mechanism for enzymes like papain (Na et al., 2010).

Safety And Hazards

“(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” may cause irritation to the respiratory tract. It can cause skin and serious eye irritation. It may also be harmful if swallowed .

Future Directions

“(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” has been demonstrated to be highly effective reagents for surface modification of hydroxyl-containing surfaces, particularly inorganic surfaces associated with nanoparticles, mesoporous materials, and substrates employed in the fabrication of microelectronic and optoelectronic devices . The future directions of this compound could involve further exploration of its applications in these areas.

properties

IUPAC Name

trimethyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(7,17-19(4,5)6)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIQPJVFCSCUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884384
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane

CAS RN

7422-52-8
Record name 1,1,1,3,5,5,5-Heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]trisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7422-52-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-(3-(2-oxiranylmethoxy)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,5,5,5-heptamethyl-3-[3-(oxiranylmethoxy)propyl]trisiloxane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.223
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Bailey - US Patent 2,883,397, 1959 - Google Patents
The invention is based on my discovery that the fore going siloxane-epoxy structure can be synthesized by the thermal addition of heptamethyltrisiloxane to allyl glycidyl ether in the presence of a platinum catalyst. In essence, the synthesis involves the formation of a reaction mixture comprising the heptamethyltrisiloxane, allyl glycidyl ether, and a small amount of a platinum catalyst, fol lowed by heating of the reaction mixture to cause the components to react under influence of the platinum catalyst to effect decomposition of the …
Number of citations: 8 patents.google.com

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